molecular formula C26H31N3O4S B2619715 N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4,5-triethoxybenzamide CAS No. 396722-32-0

N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4,5-triethoxybenzamide

Cat. No.: B2619715
CAS No.: 396722-32-0
M. Wt: 481.61
InChI Key: WTUZADJFHCHQJA-UHFFFAOYSA-N
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Description

N-(2-(3,5-Dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4,5-triethoxybenzamide is a heterocyclic organic compound featuring a thieno[3,4-c]pyrazole core fused with a 3,5-dimethylphenyl substituent and a 3,4,5-triethoxybenzamide group. Its molecular formula is C₃₁H₃₅N₃O₅S, with an average molecular mass of 493.62 g/mol and a monoisotopic mass of 493.235 Da . The compound’s structure combines electron-rich aromatic systems (triethoxybenzamide) and a sulfur-containing bicyclic scaffold (thienopyrazole), which may influence its physicochemical properties and biological interactions. The 3,5-dimethylphenyl group likely enhances lipophilicity and steric bulk, while the triethoxy substituents on the benzamide moiety contribute to electronic modulation and solubility .

Properties

IUPAC Name

N-[2-(3,5-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4,5-triethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N3O4S/c1-6-31-22-12-18(13-23(32-7-2)24(22)33-8-3)26(30)27-25-20-14-34-15-21(20)28-29(25)19-10-16(4)9-17(5)11-19/h9-13H,6-8,14-15H2,1-5H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTUZADJFHCHQJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=C3CSCC3=NN2C4=CC(=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4,5-triethoxybenzamide typically involves multi-step organic reactions. One common approach is the condensation of 3,5-dimethylphenylhydrazine with a suitable thieno[3,4-c]pyrazole precursor, followed by acylation with 3,4,5-triethoxybenzoyl chloride. The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4,5-triethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Antioxidant Activity

Research indicates that thieno[3,4-c]pyrazole derivatives exhibit significant antioxidant properties. A study demonstrated that these compounds could effectively reduce oxidative stress in erythrocytes exposed to toxic agents like 4-nonylphenol. The protective effects of the compound were quantified as follows:

Treatment GroupAltered Erythrocytes (%)
Control1 ± 0.3
4-Nonylphenol40.3 ± 4.87
Compound12 ± 1.03

This data suggests that the compound may serve as an effective antioxidant agent, mitigating cellular oxidative damage .

Anticancer Activity

The anticancer potential of thieno[3,4-c]pyrazole derivatives has been extensively studied. Specifically, this compound has shown promise in inhibiting cell proliferation in various cancer cell lines such as TK-10 and HT-29. A notable study involved screening drug libraries on multicellular spheroids where thieno[3,4-c]pyrazole derivatives were identified as candidates with significant anticancer activity. The mechanisms of action often involve modulation of signaling pathways related to cell growth and apoptosis .

Case Study: In Vitro Assays

In vitro assays have been utilized to assess the cytotoxicity of the compound against different cancer cell lines (e.g., HCT116, MCF7). These studies aim to determine the selectivity and therapeutic index of the compound compared to standard chemotherapeutics .

Anti-inflammatory Activity

Thieno[3,4-c]pyrazole derivatives also exhibit anti-inflammatory properties by inhibiting phosphodiesterase enzymes involved in inflammatory responses. This suggests potential applications in treating conditions characterized by excessive inflammation .

Synthesis and Characterization

The synthesis of N-(2-(3,5-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3,4,5-triethoxybenzamide has been achieved through various synthetic routes involving thienopyrazole chemistry and subsequent functionalization to enhance biological activity. Characterization techniques such as NMR and FTIR have confirmed the structure and purity of the synthesized compounds.

Biological Assays

Comprehensive biological assays have been conducted to evaluate the efficacy of this compound against various targets:

  • Antioxidant assays demonstrated a significant reduction in oxidative stress markers.
  • Cytotoxicity assays indicated selective toxicity towards cancer cells while sparing normal cells.
  • Anti-inflammatory assays revealed a decrease in pro-inflammatory cytokine production upon treatment with the compound.

Mechanism of Action

The mechanism of action of N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4,5-triethoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it could inhibit the activity of certain kinases or proteases, leading to altered cellular functions.

Comparison with Similar Compounds

Compound A : N-[2-(3,5-Dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-methoxy-benzamide

  • Molecular Formula : C₂₃H₂₃N₃O₂S
  • Key Differences: Benzamide Substituents: Replaces triethoxy groups with a single methoxy group at the 3-position. Molecular Weight: Lower mass (~393.5 g/mol) due to fewer oxygen atoms and smaller substituents .

Compound B : N-(2-(3,5-Dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4,5-trihydroxybenzamide

  • Hypothetical Structure : Replaces triethoxy groups with hydroxyl (-OH) groups.
  • Stability: Hydroxyl groups may render the compound prone to oxidation or metabolic conjugation compared to the stable ethoxy groups in the parent compound.

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound A
Molecular Weight 493.62 g/mol ~393.5 g/mol
LogP (Predicted) ~4.2 (highly lipophilic) ~3.1 (moderate lipophilicity)
Hydrogen Bond Donors 1 (amide NH) 1 (amide NH)
Hydrogen Bond Acceptors 8 (S, N, O atoms) 5 (S, N, O atoms)
Rotatable Bonds 9 (flexible triethoxy chain) 5 (rigid methoxy group)

Key Observations :

  • The ethoxy groups may enhance metabolic stability compared to hydroxylated analogues, as ethers are less susceptible to phase II metabolism than phenols.

Biological Activity

N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4,5-triethoxybenzamide is a complex organic compound belonging to the thieno[3,4-c]pyrazole family. This compound exhibits significant biological activities that have garnered attention in medicinal chemistry and pharmacology. This article reviews its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C23H29N3O5SC_{23}H_{29}N_3O_5S, with a molecular weight of approximately 417.48 g/mol. The structure features a thieno[3,4-c]pyrazole core substituted with a triethoxybenzamide group.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is hypothesized that the thieno[3,4-c]pyrazole core interacts with enzymes or receptors involved in inflammatory pathways and cancer progression. Specific mechanisms may include:

  • Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in signal transduction pathways related to inflammation and cancer.
  • Antioxidant Properties : Similar compounds in the thieno[3,4-c]pyrazole class have shown antioxidant activity, which may mitigate oxidative stress in cells.

Anticancer Activity

Research indicates that thieno[3,4-c]pyrazole derivatives exhibit significant anticancer properties. For instance:

  • A study evaluated various thieno[3,4-c]pyrazole derivatives against breast cancer cell lines (MDA-MB-231). The results showed that compounds with similar structures exhibited cytotoxic effects with IC50 values in the low micromolar range .

Anti-inflammatory Effects

Thieno[3,4-c]pyrazole compounds have also demonstrated anti-inflammatory activities. These compounds are believed to modulate inflammatory cytokines and reduce inflammation in various models.

Antioxidant Activity

In vitro studies have shown that derivatives of thieno[3,4-c]pyrazole can act as antioxidants. For example:

  • A study assessed the protective effects against oxidative damage in erythrocytes exposed to toxic agents like 4-nonylphenol. The results indicated that thieno[3,4-c]pyrazole compounds significantly reduced erythrocyte malformations compared to controls .

Research Findings and Case Studies

Study Cell Line/Model Activity IC50 (μM)
MDA-MB-231Anticancer27.6
Erythrocytes (fish)AntioxidantNot specified
MCF-7Cytotoxicity0.39

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